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Compound of Interest

Compound Name: Pyraclonil

Cat. No.: B1679897

Introduction

Pyraclonil is a protoporphyrinogen oxidase (PPO) inhibiting herbicide effective for the control
of various weeds. This technical guide provides a detailed overview of a prominent synthesis
pathway for Pyraclonil, compiled from patent literature. The information is intended for
researchers, scientists, and professionals in drug development and agrochemical synthesis.

Pyraclonil Synthesis Pathway

A common and well-documented synthetic route to Pyraclonil involves a seven-step process.
This pathway begins with the formation of a key pyrazole intermediate, which is subsequently
elaborated to construct the final herbicidal molecule.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative
data for each step in the synthesis of Pyraclonil.

Step 1: Synthesis of Formyl Malononitrile

The initial step involves the reaction of a formate ester with malononitrile to yield formyl
malononitrile.

» Reaction Protocol: Malononitrile, a formate ester (e.g., methyl formate or butyl formate), and
a tertiary amine catalyst (e.g., triethylamine or pyridine) are mixed. The reaction mixture is
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heated for a specified duration. After the reaction, low-boiling-point substances are removed
by distillation under reduced pressure to yield the product.[1]

e Quantitative Data:

Temperatur . .
Reactant 1 Reactant 2 Catalyst °C) Time (h) Yield (%)
e o
y Methyl . .
Malononitrile Triethylamine
Formate 30-55 5 ~95
(0.1 mol) (0.01 mol)
(0.25 mol)
., Butyl .
Malononitrile Pyridine (0.01
Formate (0.4 60 - 70 5 ~97
(0.1 mol) mol)
mol)

Step 2: Synthesis of 1,1,2,7-Tetrachloro-1-hepten-3-one

This step involves a Friedel-Crafts acylation reaction between 5-chlorovaleryl chloride and
trichloroethylene.

e Reaction Protocol: 5-Chlorovaleryl chloride is added dropwise to a solution of anhydrous
aluminum chloride in a chlorinated solvent (e.g., dichloromethane) at room temperature.
After stirring, a solution of trichloroethylene in the same solvent is added dropwise while
cooling. The reaction is quenched with water, and the product is isolated from the organic
phase.[1][2]

e Quantitative Data:

Reactant 1 Reactant 2 Catalyst Solvent
5-Chlorovaleryl ) Anhydrous Aluminum ]

) Trichloroethylene ) Dichloromethane
Chloride Chloride

Step 3: Synthesis of 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole
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The tetrachloroheptenone intermediate is cyclized with hydrazine hydrate to form the pyrazole
ring.

e Reaction Protocol: 1,1,2,7-Tetrachloro-1-hepten-3-one is reacted with hydrazine hydrate to
yield 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole.[1]

Step 4: Synthesis of 2-Amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine

The aminopyrazole derivative undergoes an intramolecular cyclization in the presence of a
base.

e Reaction Protocol: 2-(4-Chlorobutyl)-3-chloro-4-aminopyrazole is treated with a basic
substance to facilitate the formation of the tetrahydropyridine ring system.[1]

Step 5: Synthesis of 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-
pyrazole-4-carbonitrile

This step involves the reaction of the aminopyrazole with formyl malononitrile.

o Reaction Protocol: The product from Step 4 is reacted with formyl malononitrile (from Step 1)
to introduce the cyanopyrazole moiety.

Step 6: Synthesis of 1-(3-Chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridin-2-yl)-5-(N-
methylamino)-1H-pyrazole-4-carbonitrile

The primary amine is methylated in this step.

e Reaction Protocol: The amino group of the cyanopyrazole derivative is methylated using
formaldehyde and formic acid in the presence of a palladium on carbon catalyst.

e Quantitative Data:
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Catalyst Temper
Reactan Reagent Reagent : .
¢ 1 : Catalyst Loading Solvent ature Time (h)
(% wiw) (°C)
5-Amino-
1-(3-
Methanol
chloro-
, Ethanol,
4,5,6,7-
Propanol,
tetrahydr
_ Isopropa
opyrazol ) Palladiu
Formalde  Formic 0.01 - nol,
o[1,5- ) m on 15-35 15-20
o hyde Acid 0.05 Butanol,
a]pyridin- Carbon
Isobutan
2-yl)-1H-
| ol, tert-
razole-
Zy Butanol,
or THF
carbonitri
le

Step 7: Synthesis of Pyraclonil

The final step is the N-propargylation of the secondary amine to yield Pyraclonil.

» Reaction Protocol: The N-methylated intermediate is reacted with a propargylating agent,

such as propargyl chloride or a propargyl tosylate, in the presence of a base. Another

described method involves the use of sodium hydride as a base to deprotonate the amine,

followed by the addition of propargyl chloride and then methyl iodide.

e Quantitative Data (Sodium Hydride Method):
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Reactan
t

Base

Reagent

Temper .
Reagent . Yield
Solvent  ature Time (h)
2 . (%)
(°C)

5-Amino-
1-(3-
chloro-
45,6,7-
tetrahydr
opyrazol
o[1,5-
a]pyridin-
2-yl)-4-
pyrazolec
arbonitril
e (0.17

mol)

Sodium
Hydride
(0.35

mol)

Propargy!
Chloride
(0.17

mol)

lodometh 0 to room
Tetrahydr 1.5, then

ane (0.17 temp, up to 90
ofuran 3,then 3

mol) then 15

Synthesis Pathway Diagram
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Caption: A seven-step synthesis pathway for Pyraclonil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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